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Executive Summary

Aclerastide (DSC127), an angiotensin analogue, was initially investigated as a promising
therapeutic agent for wound healing, particularly in the context of diabetic foot ulcers. The
proposed mechanisms of action included angiotensin receptor agonism and the stimulation of
stem cells to promote tissue regeneration. Despite promising preclinical data, aclerastide
failed to demonstrate efficacy in Phase Il clinical trials, leading to the termination of its
development program. Subsequent research has elucidated a potential mechanism for this
failure, revealing that aclerastide upregulates reactive oxygen species (ROS) and matrix
metalloproteinase-9 (MMP-9), both of which are detrimental to the wound healing process. This
technical guide provides a comprehensive overview of aclerastide, from its initial promise to its
clinical failure, with a focus on the scientific data and experimental methodologies that have
defined its trajectory.

Introduction

Aclerastide is a peptide analogue of angiotensin II.[1] It was developed by Derma Sciences
with the therapeutic goal of treating skin disorders, including wounds and scars.[2] The initial
hypothesis was that by acting as an angiotensin receptor agonist, aclerastide could stimulate
cellular processes conducive to wound repair, including the mobilization and activity of stem
cells.[2] Early preclinical studies in diabetic mouse models showed some positive effects on
wound healing.[1] However, these promising initial findings did not translate into clinical

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1666543?utm_src=pdf-interest
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6205151/
https://adisinsight.springer.com/drugs/800027333
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800027333
https://pmc.ncbi.nlm.nih.gov/articles/PMC6205151/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

success. In 2015, the Phase llI clinical trials for aclerastide in diabetic foot ulcer healing were
terminated due to a determination of futility.[3] This document will synthesize the available
scientific information on aclerastide, presenting the preclinical data, clinical trial outcomes, and
the subsequent mechanistic studies that provide a likely explanation for its clinical failure.

Preclinical and Clinical Data Overview

The development of aclerastide was supported by early preclinical evidence suggesting its
efficacy in wound healing. However, the outcomes of human clinical trials were starkly different.
This section summarizes the key quantitative data from both preclinical and clinical
investigations.

Table 1: Summary of Preclinical Efficacy Data in db/db
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Table 2: Aclerastide Clinical Trial Status
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n
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reported
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The Detrimental Signhaling Pathway of Aclerastide In
Wound Healing

Contrary to the initial hypothesis, subsequent research has revealed a signaling pathway
activated by aclerastide that is detrimental to wound healing. As an angiotensin Il analogue,
aclerastide stimulates NADPH oxidase, leading to the production of reactive oxygen species
(ROS).[1] Elevated ROS levels can then lead to the upregulation of active matrix
metalloproteinase-9 (MMP-9), an enzyme known to be deleterious to the healing of diabetic
wounds.[1][6]
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Aclerastide's detrimental effect on wound healing.

Experimental Protocols
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The following sections detail the methodologies used in key experiments that elucidated the
effects of aclerastide on diabetic wound healing.

In Vivo Wound Healing Studies in db/db Mice

o Animal Model: Male, 8-week-old db/db mice were utilized as a model for diabetic wound
healing.

e Wound Creation: A single, full-thickness excisional wound (8 mm diameter) was created on
the dorsal thorax of each mouse.

o Treatment Application: Wounds were treated topically once daily with either aclerastide (100
U g/wound/day ), a vehicle control (water), or a positive control (selective MMP-9 inhibitor
ND-336).[4] Treatment commenced one day after wound infliction and continued for 14 days.

[5]

e Wound Closure Measurement: The wound area was measured at specified time points (e.g.,
days 7, 10, and 14) to assess the rate of wound closure.[5]

In Vivo Imaging of Reactive Oxygen Species (ROS)

e Chemiluminescent Probe: L-012, a luminol analog, was used for the detection of NADPH
oxidase-derived superoxide.

» Administration: Mice received an intraperitoneal injection of L-012 (25 mg/kg).[5]

¢ Imaging: In vivo imaging was performed to detect the chemiluminescence signal from the
wounds, indicating the levels of ROS.

¢ Quantification: Bioluminescence was quantified to compare ROS levels between treatment
groups.[1]

Analysis of Active MMP-9 Levels

» Sample Collection: Wound tissues were collected from the different treatment groups.

o Affinity Resin and Proteomics: An affinity resin that specifically binds to the active forms of
MMPs was used to isolate active MMPs from the wound tissue homogenates.[5] The
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captured proteins were then identified and quantified using proteomics.

 In Situ Zymography: This technique was used to visualize the activity of gelatinases like
MMP-9 directly within the wound tissue sections. DQ-gelatin, a fluorogenic substrate, was
applied to the tissue, and areas of MMP-9 activity were identified by fluorescence.[4]

Quantitative Analysis of Aclerastide's Detrimental
Effects

The studies investigating the mechanism of aclerastide's failure provided quantitative data on
its biochemical effects.

Table 3: Effect of Aclerastide on ROS and Active MMP-9
Levels in Diabetic Mouse Wounds

! . Fold Change Statistical o
Analyte Time Point ) L Citation
vs. Vehicle Significance

Reactive Oxygen

) Day 1 3.0-fold increase P <0.05 [1]
Species (ROS)
Reactive Oxygen )

) Day 2 2.4-fold increase P <0.05 [1]
Species (ROS)
Active MMP-9 Day 1 2.7-fold increase P <0.05 [1][5]
Active MMP-9 Day 2 2.5-fold increase P <0.05 [1][5]

Discussion and Conclusion

The story of aclerastide serves as a crucial case study in drug development, highlighting the
importance of translating preclinical findings to clinical efficacy and the need for a thorough
understanding of a drug's mechanism of action. While initially classified as a potential "stem
cell stimulant,” the in-depth scientific investigation following its clinical failure revealed a
contrary and detrimental pathway.[2] The upregulation of ROS and active MMP-9 provides a
compelling explanation for the lack of efficacy in healing diabetic foot ulcers, a condition
already characterized by a complex and delicate biochemical environment.[1][6]
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For researchers and scientists in the field of wound healing and regenerative medicine, the
aclerastide example underscores the following key points:

e The complexity of wound healing: The wound microenvironment is intricate, and modulating
a single pathway can have unforeseen and sometimes detrimental effects.

e The importance of appropriate preclinical models: While the db/db mouse is a standard
model, the dosing regimen in early preclinical studies that showed promise was different
from the more clinically relevant regimen used in later studies that showed no benefit.[1][5]

e The value of post-failure analysis: The investigations conducted after the termination of the
clinical trials were instrumental in providing a scientific rationale for the observed lack of
efficacy, offering valuable lessons for future drug development efforts.

In conclusion, aclerastide is not a viable therapeutic agent for wound healing and its
association with stem cell stimulation should be viewed with caution and in the context of its
ultimate clinical failure. The focus of future research should be on therapeutic strategies that
can modulate the wound environment in a more nuanced and beneficial manner, potentially by
targeting the very pathways that aclerastide was found to adversely affect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure
of aclerastide in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nim.nih.gov]

2. Aclerastide - Derma Sciences - AdisInsight [adisinsight.springer.com]

3. Derma Sciences's Phase Il Aclerastide Study Terminated Due to Ineffectiveness -
BioSpace [biospace.com]

4. researchgate.net [researchgate.net]

5. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6205151/
https://pubs.acs.org/doi/10.1021/acsptsci.4c00263
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6205151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6205151/
https://adisinsight.springer.com/drugs/800027333
https://www.biospace.com/derma-sciences-s-phase-iii-aclerastide-study-terminated-due-to-ineffectiveness
https://www.biospace.com/derma-sciences-s-phase-iii-aclerastide-study-terminated-due-to-ineffectiveness
https://www.researchgate.net/figure/Aclerastide-does-not-accelerate-wound-healing-in-diabetic-mice-when-given-at-a-clinically_fig4_333314410
https://pubs.acs.org/doi/10.1021/acsptsci.4c00263
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 6. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure
of aclerastide in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Aclerastide and Stem Cell Stimulation: A Critical
Scientific Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666543#aclerastide-and-stem-cell-stimulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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